molecular formula C19H20O4 B5869538 ethyl 4-[(4-propionylphenoxy)methyl]benzoate

ethyl 4-[(4-propionylphenoxy)methyl]benzoate

Cat. No.: B5869538
M. Wt: 312.4 g/mol
InChI Key: PIYNGNJKSNSTAL-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-propionylphenoxy)methyl]benzoate is an organic compound with the molecular formula C19H20O4 It is a derivative of benzoic acid and is characterized by the presence of an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(4-propionylphenoxy)methyl]benzoate can be synthesized through a multi-step process involving the esterification of benzoic acid derivatives. One common method involves the reaction of 4-(4-propionylphenoxy)methylbenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-propionylphenoxy)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[(4-propionylphenoxy)methyl]benzoic acid.

    Reduction: Formation of 4-[(4-propionylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-propionylphenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-propionylphenoxy)methyl]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester of benzoic acid, lacking the propionylphenoxy group.

    Methyl 4-[(4-propionylphenoxy)methyl]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-[(4-Propionylphenoxy)methyl]benzoic acid: The corresponding carboxylic acid derivative.

Uniqueness

This compound is unique due to the presence of both the propionylphenoxy and benzoate groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl 4-[(4-propanoylphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-3-18(20)15-9-11-17(12-10-15)23-13-14-5-7-16(8-6-14)19(21)22-4-2/h5-12H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYNGNJKSNSTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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